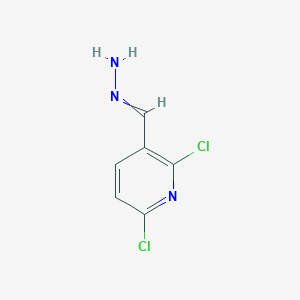
2,6-Dichloro-3-methanehydrazonoylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-3-(hydrazonomethyl)pyridine is a chemical compound with the molecular formula C6H5Cl2N3. It is characterized by the presence of two chlorine atoms and a hydrazonomethyl group attached to a pyridine ring.
Preparation Methods
The synthesis of 2,6-Dichloro-3-(hydrazonomethyl)pyridine typically involves the reaction of 2,6-dichloropyridine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,6-Dichloro-3-(hydrazonomethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dichloro-3-(hydrazonomethyl)pyridine has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(hydrazonomethyl)pyridine involves its interaction with specific molecular targets. The hydrazonomethyl group can form bonds with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,6-Dichloro-3-(hydrazonomethyl)pyridine can be compared with other similar compounds, such as:
2,6-Dichloropyridine: Lacks the hydrazonomethyl group, making it less reactive in certain contexts.
3-(Hydrazonomethyl)pyridine: Does not have chlorine atoms, affecting its chemical properties and reactivity.
The presence of both chlorine atoms and the hydrazonomethyl group in 2,6-Dichloro-3-(hydrazonomethyl)pyridine makes it unique and versatile for various applications .
Properties
Molecular Formula |
C6H5Cl2N3 |
|---|---|
Molecular Weight |
190.03 g/mol |
IUPAC Name |
(2,6-dichloropyridin-3-yl)methylidenehydrazine |
InChI |
InChI=1S/C6H5Cl2N3/c7-5-2-1-4(3-10-9)6(8)11-5/h1-3H,9H2 |
InChI Key |
BNNSTJHRZJXMCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C=NN)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















